Eosin B

Overview

Description

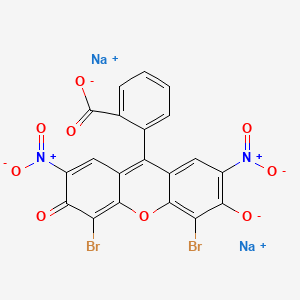

Eosin B is a form of eosin, which is a dye compound . It is also known as 4, 5-dibromo-2, 7dinitro- fluorescein or 4′,5′-dibromo-2′,7′-dinitro-3-oxo-3Hspiro[2-benzofuran-1,9′-xanthene]-3′,6′ diolate . This form of this compound is an organic laser dye .

Synthesis Analysis

This compound is a versatile organic dye whose synthetic uses are expanding at a significant rate . It is used in the Harris stain for Negri bodies . This compound was trapped inside liposomal nanocarriers by a thin layer hydration method for efficacy and safety improvement .Molecular Structure Analysis

This compound has a molecular weight of 624.08 . Its chemical name is 4, 5-dibromo-2, 7dinitro- fluorescein or 4′,5′-dibromo-2′,7′-dinitro-3-oxo-3Hspiro[2-benzofuran-1,9′-xanthene]-3′,6′ diolate .Chemical Reactions Analysis

This compound’s uses are expanding significantly in photocatalysis . It is proposed to reduce the N–O bond of 43 generating the corresponding alkoxide anion and N -centred imine radical (I), which, in turn, fragments opening the cyclobutyl ring to form a cyano-functionality and a primary alkyl radical (II) .Physical And Chemical Properties Analysis

This compound is a brownish-green powder . It is soluble in ethanol but insoluble in water . It has an absorbance peak at 196 nm .Scientific Research Applications

Antimalarial Agent : Eosin B acts as a potent inhibitor of various drug-resistant strains of Plasmodium falciparum, with mechanisms including membrane damage, alteration of organelles, and enzymatic inhibition. It offers a novel approach to antimalarial drug development due to its unique mode of action and lack of cross-resistance with other compounds (Massimine et al., 2006).

Photocatalytic Degradation : this compound is subject to photocatalytic degradation using cobalt-doped iron oxide. This process is efficient in degrading this compound in solutions, with sonophotolysis being the optimum method (Sharfalddin et al., 2016).

Protein Estimation : this compound is utilized for estimating submicrogram quantities of proteins, offering increased sensitivity and minimal interference from common substances found in biological fluids (Waheed & Gupta, 2000).

Interaction with Human Serum Albumin : The binding of this compound to human serum albumin has been studied, revealing insights into its interaction mechanisms, effects on protein conformation, and potential applications in drug delivery systems (Yang et al., 2011).

Photoredox Catalysis in Organic Synthesis : Eosin Y, a relative of this compound, is applied as a photoredox catalyst in organic synthesis, offering a low-cost and readily available alternative to traditional catalysts (Hari & König, 2014).

Metabolomic Investigation in Malaria Research : this compound's effect on the gametocyte of Plasmodium falciparum was studied using NMR-based metabolomics, revealing its potential as a gametocytocidal agent and impact on various biochemical pathways (Tafreshi et al., 2019).

Inhibition of Hemolysis : this compound has been found to inhibit hemolysis induced by phenothiazines or tricyclic amines, demonstrating its potential use in treating certain types of hemolytic anemia (Baur, 1973).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

disodium;2-(4,5-dibromo-2,7-dinitro-3-oxido-6-oxoxanthen-9-yl)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H8Br2N2O9.2Na/c21-14-16(25)11(23(29)30)5-9-13(7-3-1-2-4-8(7)20(27)28)10-6-12(24(31)32)17(26)15(22)19(10)33-18(9)14;;/h1-6,25H,(H,27,28);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYYTYUGGVBYJHE-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C3C=C(C(=O)C(=C3OC4=C(C(=C(C=C24)[N+](=O)[O-])[O-])Br)Br)[N+](=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H6Br2N2Na2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80889350 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

548-24-3 | |

| Record name | Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 4',5'-dibromo-3',6'-dihydroxy-2',7'-dinitro-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80889350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3R,5S,8S,9S,12R,13R,14S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione;(1R,3R,5S,8S,9S,12R,13R,14R)-1-hydroxy-13-methyl-14-prop-1-en-2-yl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B7797318.png)

![Trisodium;5-oxido-4-[(4-sulonatophenyl)diazenyl]-1-(4-sulophenyl)pyrazole-3-carboxylate](/img/structure/B7797342.png)

![3H-Indolium, 1,3,3-trimethyl-2-[2-(1-methyl-2-phenyl-1H-indol-3-yl)ethenyl]-, chloride (1:1)](/img/structure/B7797348.png)

![1,3,3-trimethyl-2-[2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;chloride](/img/structure/B7797362.png)

![Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide](/img/structure/B7797400.png)

![2-[(2E)-2-[(4-chloro-2-oxochromen-3-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B7797405.png)

![2-Phenyl-1,2-diazacyclopenta[c][1]benzopyran-4(2H)-one](/img/structure/B7797406.png)